molecular formula C18H12ClN7O3 B2369457 N'-[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-nitrobenzohydrazide CAS No. 881073-47-8

N'-[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-nitrobenzohydrazide

Cat. No.: B2369457
CAS No.: 881073-47-8
M. Wt: 409.79
InChI Key: DARBDDQONSSKSF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N’-[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-nitrobenzohydrazide is a compound that belongs to the class of pyrazolo[3,4-d]pyrimidine derivatives. These compounds are known for their potential biological activities, including anti-cancer and anti-proliferative properties . The structure of this compound includes a pyrazolo[3,4-d]pyrimidine core, a 4-chlorophenyl group, and a 3-nitrobenzohydrazide moiety, which contribute to its unique chemical and biological properties.

Preparation Methods

The synthesis of N’-[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-nitrobenzohydrazide can be achieved through various synthetic routes. One common method involves the reaction of 4-chlorophenylhydrazine with ethyl acetoacetate to form the pyrazole ring, followed by cyclization with formamide to yield the pyrazolo[3,4-d]pyrimidine core . The final step involves the condensation of the pyrazolo[3,4-d]pyrimidine derivative with 3-nitrobenzohydrazide under appropriate conditions . Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to achieve higher yields and purity.

Chemical Reactions Analysis

N’-[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-nitrobenzohydrazide undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include hydrogen gas, palladium catalysts, amines, thiols, and various solvents. The major products formed from these reactions depend on the specific reagents and conditions used.

Comparison with Similar Compounds

N’-[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-nitrobenzohydrazide can be compared with other pyrazolo[3,4-d]pyrimidine derivatives, such as:

The uniqueness of N’-[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-nitrobenzohydrazide lies in its specific structure, which allows it to inhibit multiple enzymes involved in cancer cell proliferation, making it a promising candidate for further research and development .

Properties

IUPAC Name

N'-[1-(4-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-3-nitrobenzohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12ClN7O3/c19-12-4-6-13(7-5-12)25-17-15(9-22-25)16(20-10-21-17)23-24-18(27)11-2-1-3-14(8-11)26(28)29/h1-10H,(H,24,27)(H,20,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DARBDDQONSSKSF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NNC2=C3C=NN(C3=NC=N2)C4=CC=C(C=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12ClN7O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.